molecular formula C18H27N3O5 B2387959 tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)(methyl)carbamate CAS No. 761440-39-5

tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)(methyl)carbamate

Cat. No.: B2387959
CAS No.: 761440-39-5
M. Wt: 365.43
InChI Key: WJGXUQWOEIKACI-UHFFFAOYSA-N
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Description

tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)(methyl)carbamate: is a complex organic compound with the molecular formula C17H25N3O5 . This compound is characterized by the presence of a piperidine ring substituted with a methoxy-nitrophenyl group and a tert-butyl carbamate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)(methyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxy-Nitrophenyl Group: This step involves the nitration of a methoxy-substituted benzene ring, followed by its attachment to the piperidine ring.

    Formation of the Carbamate Group: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Methoxy-substituted benzaldehydes or benzoic acids.

    Reduction: Amino-substituted piperidine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)(methyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The methoxy and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)carbamate
  • tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)amine
  • tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)alcohol

Uniqueness

tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)(methyl)carbamate is unique due to the presence of both a methoxy-nitrophenyl group and a tert-butyl carbamate group. This combination imparts distinct chemical properties, making it valuable for specific research applications.

Properties

IUPAC Name

tert-butyl N-[1-(3-methoxy-4-nitrophenyl)piperidin-4-yl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5/c1-18(2,3)26-17(22)19(4)13-8-10-20(11-9-13)14-6-7-15(21(23)24)16(12-14)25-5/h6-7,12-13H,8-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGXUQWOEIKACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Starting materials: 4-fluoro-2-methoxy-1-nitrobenzene and tert-butyl methyl(piperidin-4-yl)carbamate. m/z 366.
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